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molecular formula C7H17ClNOP B017263 Chloro(diisopropylamino)methoxyphosphine CAS No. 86030-43-5

Chloro(diisopropylamino)methoxyphosphine

Cat. No. B017263
M. Wt: 197.64 g/mol
InChI Key: VOVWQRQDSCYAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013830

Procedure details

344 mg (0.5 mmole) of N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine (compound IIa) were dissolved in 2 ml of anhydrous THF, and the resulting solution was admixed with 362 μl (2 mmoles) of diisopropyl ethyl amine (DIPEA) with stirring under an argon atmosphere at room temperature. Then 300 μl (1.5 mmoles) of N,N-diisopropyl-amino-methoxy-chlorophosphine was added over 1 minute. After 5 minutes, DIPEA hydrochloride was formed as a white precipitate. Stirring was continued at room temperature and, after 45 minutes, the reaction mixture was analysed by a chromatography using silica gel 60 TLC (the mobile phase: n-hexane/acetone (1:1) containing 5% of triethyl amine) to confirm whether the spot of the starting material (Rf =0.52) had disappeared and the spot of the product (IIb2) (Rf =0.76) had appeared. After the confirmation of the latter spot, 20 ml of ethyl acetate was added to the reaction mixture under cooling with ice. Then the reaction mixture was washed twice with 15 ml of an ice-cooled saturated aqueous sodium bicarbonate solution, and then washed once with 15 ml of an ice-cooled saturated aqueous sodium chloride solution. The organic phase was dried over anhydrous sodium sulfate. After the sodium sulfate had been separated by a filtration, the filtrate was evaporated to dryness. The oily residue thus obtained was dried under reduced pressure, and dissolved in 2 ml of dichloromethane, and added dropwise with stirring to 200 ml of n-hexane which had been cooled to a temperature of -50° C., whereby a white precipitate was formed
[Compound]
Name
N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
362 μL
Type
reactant
Reaction Step Two
Quantity
300 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH3:6])([CH3:3])[CH3:2].C(N(P(OC)[Cl:18])C(C)C)(C)C>C1COCC1>[CH3:6][CH2:5][N:4]([CH:7]([CH3:9])[CH3:8])[CH:1]([CH3:3])[CH3:2].[ClH:18] |f:3.4|

Inputs

Step One
Name
N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine
Quantity
344 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
362 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)P(Cl)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under an argon atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CCN(C(C)C)C(C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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